molecular formula C43H88O3 B1194457 2,3-DI-Phytanyl-glycerol

2,3-DI-Phytanyl-glycerol

Cat. No.: B1194457
M. Wt: 653.2 g/mol
InChI Key: ISDBCJSGCHUHFI-UMZPFTBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-di-O-phytanyl-sn-glycerol involves the coupling of phytanyl bromide with isopropylidene threitol . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-di-O-phytanyl-sn-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-di-O-phytanyl-sn-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-di-O-phytanyl-sn-glycerol exerts its effects is primarily related to its role in membrane structure. The phytanyl chains provide stability and resistance to extreme conditions, which is crucial for the survival of archaea in harsh environments . The molecular targets and pathways involved include interactions with membrane proteins and other lipid components, contributing to the overall integrity and functionality of the cell membrane.

Comparison with Similar Compounds

  • 2,3-di-O-geranylgeranyl-sn-glycerol
  • 2,3-di-O-phytyl-sn-glycerol
  • 2,3-di-O-geranylgeranylglyceryl phosphate

Comparison: 2,3-di-O-phytanyl-sn-glycerol is unique due to its specific phytanyl groups, which confer distinct stability and structural properties compared to other similar compounds. For instance, 2,3-di-O-geranylgeranyl-sn-glycerol has geranylgeranyl groups instead of phytanyl, affecting its overall stability and function in membranes .

Properties

Molecular Formula

C43H88O3

Molecular Weight

653.2 g/mol

IUPAC Name

(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol

InChI

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1

InChI Key

ISDBCJSGCHUHFI-UMZPFTBHSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Synonyms

2,3-di-O-phytanyl-sn-glycerol
archaeol lipid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-DI-Phytanyl-glycerol
Reactant of Route 2
2,3-DI-Phytanyl-glycerol
Reactant of Route 3
2,3-DI-Phytanyl-glycerol
Reactant of Route 4
2,3-DI-Phytanyl-glycerol
Reactant of Route 5
2,3-DI-Phytanyl-glycerol
Reactant of Route 6
2,3-DI-Phytanyl-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.